REACTION_SMILES
|
[Br:11][N:12]1[C:13](=[O:14])[CH2:15][CH2:16][C:17]1=[O:18].[Br:1][c:2]1[c:3]([O:9][CH3:10])[cH:4][cH:5][c:6]([CH3:8])[cH:7]1.[N:19]#[C:20][C:21]([N:22]=[N:23][C:24]([C:25]#[N:26])([CH3:27])[CH3:28])([CH3:29])[CH3:30]>>[Br:1][c:2]1[c:3]([O:9][CH3:10])[cH:4][cH:5][c:6]([CH2:8][Br:11])[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C)cc1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(CBr)cc1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |